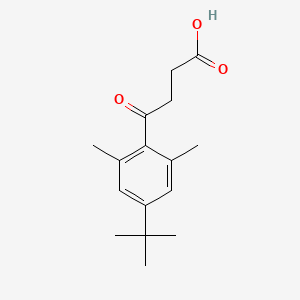
4-(2,6-Difluorophenyl)-2-methyl-1-butene
概要
説明
“4-(2,6-Difluorophenyl)-2-methyl-1-butene” is a complex organic compound. It contains a butene group, which is a type of alkene with four carbon atoms, and a 2,6-difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the second and sixth carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined by techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry .
科学的研究の応用
1. Reactivity and Cycloaddition Reactions:
- The reactivity of certain silicon compounds with butenes, including 4-(2,6-Difluorophenyl)-2-methyl-1-butene, has been explored. These reactions result in the formation of cyclobutenes and disilabenzene derivatives. Such reactions are significant in the synthesis of novel organosilicon compounds (Kinjo et al., 2007).
2. Electrochemical Synthesis Applications:
- Electrochemical methods have been employed for synthesizing carboxylic acids from alkenes, including butenes. This process uses CO2 as a C1-synthon and represents a sustainable approach in organic synthesis (Bringmann & Dinjus, 2001).
3. Electrochemical Preparation and Functionalization:
- Studies have been conducted on the electrochemical preparation of functionalized butenes, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. These compounds are significant for further chemical transformations and synthesis (Uneyama et al., 1983).
4. Dissociation Dynamics in Molecules:
- Research has delved into the dissociation dynamics of excited states in butane and butene molecules. Understanding these dynamics is crucial for insights into chemical reactions involving these molecules (Beijersbergen et al., 1992).
5. Catalysis and Hydrogenation Reactions:
- Studies on hydrogenation of alkadienes, including 1,3-butadiene, have been catalyzed by various elements. These reactions produce different butene isomers, which are important in industrial chemical synthesis (Grant et al., 1978).
6. Co-reaction in Catalysis:
- Research into the co-reaction of methanol with butene over catalysts like high-silica H-ZSM-5 has been conducted. This is relevant for understanding and improving catalytic processes in organic chemistry (Xue et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3-difluoro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLJOXGGKLWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250731 | |
| Record name | 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-51-6 | |
| Record name | 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















